3-(Difluoromethoxy)cyclobutan-1-amine hcl
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Overview
Description
3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride: is a chemical compound with the molecular formula C5H10ClF2NO It is a derivative of cyclobutanamine, where the amine group is substituted with a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Amination: The amine group is introduced through a reductive amination process.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclobutanamine derivatives.
Scientific Research Applications
Chemistry: 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of difluoromethoxy substitution on biological activity. It serves as a model compound to understand the interactions of fluorinated amines with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique chemical properties may contribute to improved pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
Industry: In the industrial sector, 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances the compound’s binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
- 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride
- 3-(Methoxy)cyclobutan-1-amine hydrochloride
- 3-(Trifluoromethoxy)cyclobutan-1-amine hydrochloride
Comparison:
- 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride: Similar structure but with a difluoromethyl group instead of difluoromethoxy. This difference affects the compound’s reactivity and biological activity.
- 3-(Methoxy)cyclobutan-1-amine hydrochloride: Contains a methoxy group instead of difluoromethoxy. The absence of fluorine atoms results in different chemical and biological properties.
- 3-(Trifluoromethoxy)cyclobutan-1-amine hydrochloride: Contains a trifluoromethoxy group, which introduces additional fluorine atoms. This modification can enhance the compound’s stability and binding affinity.
Uniqueness: 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(difluoromethoxy)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)9-4-1-3(8)2-4;/h3-5H,1-2,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMABWBVWURIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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